molecular formula C17H21ClN2O B2398812 N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride CAS No. 1172435-10-7

N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride

Cat. No.: B2398812
CAS No.: 1172435-10-7
M. Wt: 304.82
InChI Key: LIKAOYNIDIIWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride typically involves the reaction of 3-(1-(benzylamino)ethyl)phenylamine with acetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[1-(benzylamino)ethyl]phenyl}acetamide
  • N-{3-[1-(benzylamino)ethyl]phenyl}acetamide sulfate
  • N-{3-[1-(benzylamino)ethyl]phenyl}acetamide phosphate

Uniqueness

N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds .

Properties

IUPAC Name

N-[3-[1-(benzylamino)ethyl]phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c1-13(18-12-15-7-4-3-5-8-15)16-9-6-10-17(11-16)19-14(2)20;/h3-11,13,18H,12H2,1-2H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKAOYNIDIIWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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